Cas no 155861-51-1 (9,10-Dimethoxycanthin-6-one)

9,10-Dimethoxycanthin-6-one 化学的及び物理的性質
名前と識別子
-
- 9,10-Dimethoxycanthin-6-one
- 9,10-Dimethoxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one
- HY-N7182
- SCHEMBL12067601
- DTXSID701196166
- 155861-51-1
- 12,13-dimethoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one
- CS-0103811
- AKOS040761285
- CHEMBL3139513
- FS-7528
- 12,13-dimethoxy-1,6-diazatetracyclo[7.6.1.0?,(1)?.0(1)?,(1)?]hexadeca-3,5,7,9(16),10(15),11,13-heptaen-2-one
-
- インチ: InChI=1S/C16H12N2O3/c1-20-13-7-10-9-5-6-17-11-3-4-15(19)18(16(9)11)12(10)8-14(13)21-2/h3-8H,1-2H3
- InChIKey: VKMIBFAQYHUWCU-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C=C2C(=C1)C3=C4N2C(=O)C=CC4=NC=C3)OC
計算された属性
- せいみつぶんしりょう: 280.08479225g/mol
- どういたいしつりょう: 280.08479225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 466
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 53.4Ų
じっけんとくせい
- 色と性状: Yellow powder
- 密度みつど: 1.40±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: 極微溶性(0.31 g/l)(25ºC)、
9,10-Dimethoxycanthin-6-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemFaces | CFN92127-5mg |
9,10-Dimethoxycanthin-6-one |
155861-51-1 | >=98% | 5mg |
$413 | 2023-09-19 | |
TargetMol Chemicals | TN3307-5 mg |
9,10-Dimethoxycanthin-6-one |
155861-51-1 | 98% | 5mg |
¥ 2,350 | 2023-07-11 | |
A2B Chem LLC | AF03533-5mg |
9,10-Dimethoxycanthin-6-one |
155861-51-1 | 95% | 5mg |
$1620.00 | 2024-04-20 | |
TargetMol Chemicals | TN3307-1 ml * 10 mm |
9,10-Dimethoxycanthin-6-one |
155861-51-1 | 1 ml * 10 mm |
¥ 1650 | 2024-07-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3307-5 mg |
9,10-Dimethoxycanthin-6-one |
155861-51-1 | 5mg |
¥4336.00 | 2022-04-26 | ||
ChemFaces | CFN92127-5mg |
9,10-Dimethoxycanthin-6-one |
155861-51-1 | >=98% | 5mg |
$413 | 2021-07-22 | |
TargetMol Chemicals | TN3307-5mg |
9,10-Dimethoxycanthin-6-one |
155861-51-1 | 5mg |
¥ 2350 | 2024-07-20 | ||
TargetMol Chemicals | TN3307-5mg |
9,10-Dimethoxycanthin-6-one |
155861-51-1 | 5mg |
¥ 2350 | 2024-07-24 | ||
TargetMol Chemicals | TN3307-1 ml * 10 mm |
9,10-Dimethoxycanthin-6-one |
155861-51-1 | 1 ml * 10 mm |
¥ 1650 | 2024-07-24 | ||
TargetMol Chemicals | TN3307-1 mL * 10 mM (in DMSO) |
9,10-Dimethoxycanthin-6-one |
155861-51-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 1650 | 2023-09-15 |
9,10-Dimethoxycanthin-6-one 関連文献
-
1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
-
9. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
9,10-Dimethoxycanthin-6-oneに関する追加情報
Exploring the Potential of 9,10-Dimethoxycanthin-6-one (CAS No. 155861-51-1): A Comprehensive Overview
In the realm of bioactive natural products, 9,10-Dimethoxycanthin-6-one (CAS No. 155861-51-1) stands out as a compound of significant scientific interest. This alkaloid, derived from the canthin-6-one family, has garnered attention for its unique structural properties and potential applications in various fields, including pharmacology and biochemistry. Researchers and industry professionals are increasingly exploring its mechanisms of action, particularly in the context of natural product drug discovery and bioactive compound research.
The molecular structure of 9,10-Dimethoxycanthin-6-one features a canthin-6-one backbone with two methoxy groups at positions 9 and 10, which contribute to its distinct chemical behavior. This structural motif is often associated with interactions with biological targets, making it a promising candidate for further study. Recent trends in phytochemical analysis and medicinal chemistry have highlighted the importance of such compounds in developing novel therapeutic agents, especially those targeting oxidative stress and inflammation.
One of the key areas of interest surrounding 9,10-Dimethoxycanthin-6-one is its potential role in antioxidant activity. With growing public awareness of oxidative stress-related diseases, the demand for natural antioxidants has surged. This compound's ability to scavenge free radicals and modulate cellular redox balance aligns with current health and wellness trends, such as the search for plant-derived bioactive molecules and nutraceutical applications. These properties make it a subject of interest for both academic researchers and the nutraceutical industry.
Another hot topic in the scientific community is the exploration of natural products for drug development. 9,10-Dimethoxycanthin-6-one has shown promise in preliminary studies for its potential to interact with enzymes and receptors involved in various metabolic pathways. This has led to increased searches for terms like "canthin-6-one derivatives" and "alkaloid biological activity", reflecting the compound's relevance in modern pharmacology. Its structural versatility also makes it a valuable scaffold for structure-activity relationship (SAR) studies, a critical step in optimizing drug candidates.
From a technical perspective, the synthesis and isolation of 9,10-Dimethoxycanthin-6-one require specialized knowledge in organic chemistry techniques. Researchers often employ methods such as column chromatography and spectroscopic analysis (e.g., NMR and mass spectrometry) to characterize this compound. The growing interest in natural product isolation and analytical chemistry has further propelled the visibility of this alkaloid in scientific literature and online databases.
In the context of sustainability and green chemistry, 9,10-Dimethoxycanthin-6-one represents an example of how plant-based compounds can contribute to eco-friendly research. As consumers and industries shift toward sustainable alternatives, the demand for naturally sourced bioactive molecules has increased. This aligns with broader trends in green pharmaceuticals and biobased materials, making the study of such compounds both timely and impactful.
Looking ahead, the potential applications of 9,10-Dimethoxycanthin-6-one extend beyond traditional medicine. Its unique properties may find use in cosmeceuticals, where natural ingredients are highly sought after for their skin-beneficial effects. Additionally, its role in plant defense mechanisms offers insights into agricultural applications, such as developing natural pesticides or plant growth regulators. These diverse possibilities underscore the compound's versatility and relevance across multiple disciplines.
For researchers and professionals seeking detailed information on 9,10-Dimethoxycanthin-6-one, reliable sources include peer-reviewed journals focusing on phytochemistry and natural product research. Databases like SciFinder and PubChem provide valuable data on its physicochemical properties and biological activities. As interest in this compound grows, so does the need for high-quality research to unlock its full potential in science and industry.
155861-51-1 (9,10-Dimethoxycanthin-6-one) 関連製品
- 83783-77-1(3-(Dibenzylamino)azepan-2-one)
- 1261776-32-2(2-Bromo-2'-iodo-6'-(trifluoromethyl)propiophenone)
- 1805546-31-9(Ethyl 3-(bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxylate)
- 2034313-07-8(N-2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl-2-(methylsulfanyl)benzamide)
- 1806754-39-1(Methyl 4-methoxy-3-methyl-2-(trifluoromethoxy)pyridine-5-acetate)
- 1049387-51-0(1-(2,4-difluorobenzenesulfonyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine)
- 124169-54-6(2,6-DIFLUORO-3-NITROBENZAMIDE)
- 2247103-80-4(2-Chloro-4-(methoxymethoxy)benzene-1-sulfonyl chloride)
- 1414960-58-9((R)-2-Morpholin-4-yl-propionic acid hydrochloride)
- 2639433-77-3(4-{(benzyloxy)carbonyl(decyl)amino}butanoic acid)




